molecular formula C12H21NO B3153351 2-(2-Amino-ethyl)-adamantan-2-ol CAS No. 756818-48-1

2-(2-Amino-ethyl)-adamantan-2-ol

Cat. No. B3153351
CAS RN: 756818-48-1
M. Wt: 195.3 g/mol
InChI Key: HZNJWWIJIHTEAS-UHFFFAOYSA-N
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Description

2-(2-Amino-ethyl)-adamantan-2-ol, also known as 2-aminoethyladamantane (AEA), is an organic molecule with a unique chemical structure. It is a derivative of adamantane, a saturated hydrocarbon with a four-carbon core. AEA is a lipophilic molecule that is soluble in organic solvents, but not in water. It has a wide range of applications in scientific research, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(2-Amino-ethyl)-adamantan-2-ol serves as a foundational compound in the synthesis of various chemically significant derivatives. Its structural adaptability enables the creation of compounds with potential biological and industrial applications. For example, the catalytic oxidation of adamantane, a closely related compound, with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3 · 3H2O leads to the formation of adamantane derivatives, highlighting the role of adamantane-based compounds in chemical synthesis and the production of antioxidants and rheological improvers for oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the adamantane framework is crucial for designing compounds with significant biological activities. Adamantane derivatives have been synthesized and evaluated for their potential therapeutic applications, including antiviral activities. For instance, adamantyl-containing β-aminoketones and enaminoketones have been studied for their antiviral properties, illustrating the importance of adamantane derivatives in developing new therapeutic agents (Makarova et al., 2001).

Material Science and Polymer Chemistry

The unique structure of adamantane and its derivatives also finds applications in material science and polymer chemistry. Their incorporation into polymers and other materials can enhance physical properties and lead to innovative material solutions. For example, ethylene and propylene polymerization using catalytic systems modified by adamantane derivatives demonstrates the impact of these compounds on polymer science, affecting polymer molecular weights and properties (Firme, Grafov, & Dias, 2005).

Molecular Docking and Drug Discovery

Theoretical studies and molecular docking have been employed to investigate adamantane derivatives further, providing insights into their potential as drug candidates. Structural analysis and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane derivatives reveal their interaction mechanisms at the molecular level, which is crucial for designing drugs with specific biological targets (Al-Wahaibi et al., 2018).

Future Directions

: Mishima, M., & Sugiyama, K. (2023). Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues. Genes and Environment, 45, 36. Link : “Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues.” Genes and Environment, 45, 36 (2023). : “Designing, synthesis and characterization of 2-aminothiazole-4 …”. BMC Chemistry, 13, 1 (2019). Link

properties

IUPAC Name

2-(2-aminoethyl)adamantan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,1-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNJWWIJIHTEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-ethyl)-adamantan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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